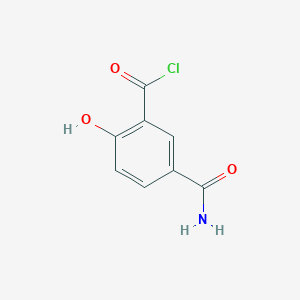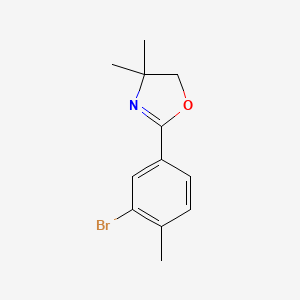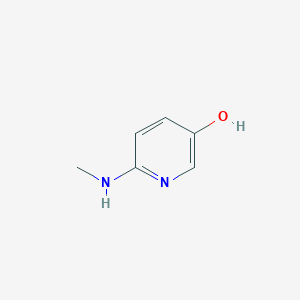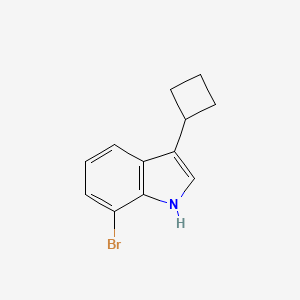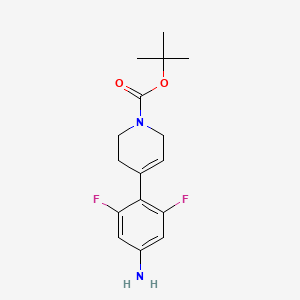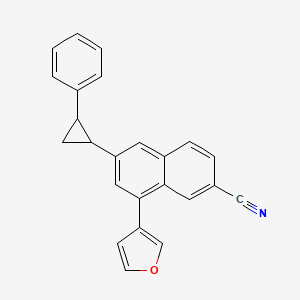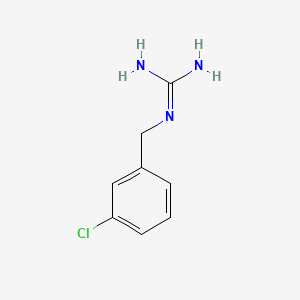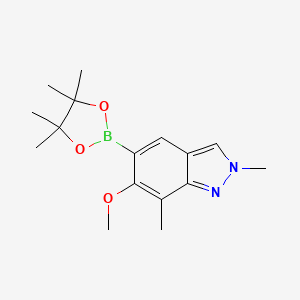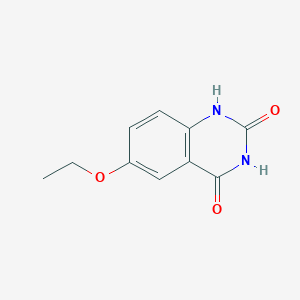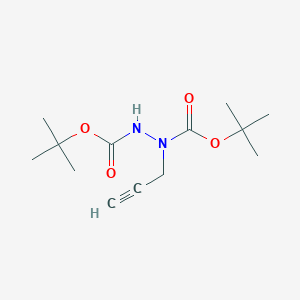
Di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C14H24N2O4 It is a derivative of hydrazine and is characterized by the presence of two tert-butyl groups and a prop-2-yn-1-yl group attached to the hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate typically involves the reaction of di-tert-butyl hydrazine-1,2-dicarboxylate with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to hydrazine derivatives.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted hydrazine compounds.
Applications De Recherche Scientifique
Di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various chemical reactions. Its hydrazine moiety allows it to form stable complexes with metal ions, which can influence its reactivity and biological activity. The specific molecular targets and pathways involved depend on the context of its use and the nature of the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate
- Di-tert-butyl 1-(methyl)hydrazine-1,2-dicarboxylate
- Di-tert-butyl 1-(ethyl)hydrazine-1,2-dicarboxylate
Uniqueness
Di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may have different alkyl or functional groups attached to the hydrazine moiety .
Propriétés
Formule moléculaire |
C13H22N2O4 |
|---|---|
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C13H22N2O4/c1-8-9-15(11(17)19-13(5,6)7)14-10(16)18-12(2,3)4/h1H,9H2,2-7H3,(H,14,16) |
Clé InChI |
QDIPHKXFWWBZSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NN(CC#C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


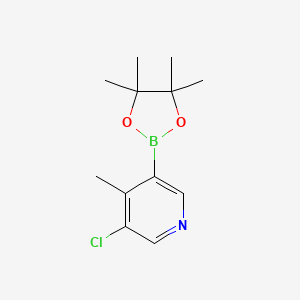
![2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B13928195.png)
![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)
![3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile](/img/structure/B13928203.png)
